Azetidine-2-carboxylic Acid: A Proline Analog for Probing Protein Structure and Stress Responses
Azetidine-2-carboxylic Acid: A Proline Analog for Probing Protein Structure and Stress Responses
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid that serves as a structural analog of the proteinogenic amino acid, proline.[1] Found in plants such as lily of the valley and sugar beets, Aze features a four-membered ring structure, in contrast to the five-membered ring of proline.[2][3] This structural similarity allows Aze to be recognized by the cellular protein synthesis machinery, leading to its misincorporation into polypeptide chains in place of proline.[4][5] This substitution has profound consequences for protein structure and function, making Aze a valuable tool for researchers studying protein folding, stability, and cellular stress responses. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of azetidine-2-carboxylic acid in life sciences research.
Mechanism of Action
The biological effects of azetidine-2-carboxylic acid stem from its ability to be mistakenly charged to prolyl-tRNA by prolyl-tRNA synthetase and subsequently incorporated into proteins during translation.[2] This misincorporation disrupts the normal structure of proteins, particularly those rich in proline residues such as collagen.[6][7] The smaller, more constrained four-membered ring of Aze alters the peptide backbone's geometry, leading to conformational instability and protein misfolding.[6] The accumulation of misfolded proteins triggers cellular stress response pathways, most notably the Unfolded Protein Response (UPR) and the Endoplasmic Reticulum (ER) Stress Response.[2][4]
The UPR is a signaling network that aims to restore protein folding homeostasis. However, prolonged or severe ER stress induced by agents like Aze can lead to the activation of apoptotic pathways and cell death.[4] Key signaling events in the Aze-induced ER stress response include the cleavage of Activating Transcription Factor 6 (ATF6) and the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α).[4][8]
Effects on Protein Structure and Function
The substitution of proline with azetidine-2-carboxylic acid can have significant and often detrimental effects on the structure and function of proteins.
-
Collagen Destabilization: Collagen, the most abundant protein in mammals, is rich in proline and hydroxyproline (B1673980) residues, which are crucial for the stability of its triple-helical structure. The incorporation of Aze into collagen chains disrupts the formation and stability of the triple helix, leading to the synthesis of defective collagen.[7][9] This can manifest as impaired tissue integrity and has been linked to teratogenic effects in animal models.[4]
-
Protein Misfolding and Aggregation: The altered bond angles and reduced conformational flexibility imposed by the Aze ring can lead to global protein misfolding.[6] These misfolded proteins are prone to aggregation, which can be toxic to cells and is a hallmark of various diseases.
-
Induction of Proteotoxic Stress: The accumulation of misfolded and aggregated proteins triggers a state of proteotoxic stress within the cell.[2] This activates cellular quality control mechanisms, including the UPR and the ubiquitin-proteasome system, in an attempt to clear the aberrant proteins.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of azetidine-2-carboxylic acid.
| Parameter | Cell Line/System | Concentration of Aze | Result | Reference(s) |
| Cytotoxicity | BV2 Microglial Cells | > 1000 µM | Significant reduction in cell viability | [10] |
| Nitric Oxide Release | BV2 Microglial Cells | 125-2000 µM | Increased nitric oxide release | [10] |
| ER Stress Induction | HeLa Cells | 5 mM | ATF6 cleavage and increased phosphorylated eIF2α | [4][8] |
| Inhibition of Proline Incorporation | Rabbit Reticulocytes | 1, 5, and 10 mM | 25%, 58%, and 72% reduction in L-[U-14C]proline incorporation into hemoglobin, respectively | [4][11] |
| In Vivo Effect | Animal Model | Dosage | Outcome | Reference(s) |
| Teratogenicity | Hamster Fetuses | 200-600 mg/kg, i.p. (gestational days 7-12) | Skeletal malformations, delayed ossification, growth retardation | [4] |
| Teratogenicity | Rats | 300 mg/kg, i.p. (day 8 of pregnancy) | Skeletal system teratogenic effects | [4] |
| Inhibition of Chondrogenesis | Chick Embryos | 350 µ g/egg , daily for 9 days | Prevention of chondrogenic phenotype expression | [4] |
| Arrest of Collagen Accumulation | Growing Chick Embryos | Not specified | Arrest of collagen accumulation | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing azetidine-2-carboxylic acid.
Induction of ER Stress in Cell Culture (HeLa Cells)
This protocol describes how to induce ER stress in HeLa cells using Aze and subsequently analyze markers of the Unfolded Protein Response.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and penicillin/streptomycin
-
Azetidine-2-carboxylic acid (Aze)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATF6, anti-phospho-eIF2α, anti-total-eIF2α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of Aze in sterile water or PBS.
-
Treat cells with 5 mM Aze for desired time points (e.g., 0, 3, 6, 9 hours).[4][8] Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ATF6 and phospho-eIF2α overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
In Vitro Protein Synthesis with Rabbit Reticulocyte Lysate
This protocol outlines the use of a rabbit reticulocyte lysate system to demonstrate the misincorporation of Aze into a newly synthesized protein.
Materials:
-
Rabbit reticulocyte lysate kit
-
mRNA template (e.g., globin mRNA)
-
Amino acid mixture (with and without proline)
-
[¹⁴C]-Azetidine-2-carboxylic acid
-
[³H]-Proline
-
Nuclease-free water
-
SDS-PAGE gels and running buffer
-
Autoradiography film or phosphorimager
Procedure:
-
Reaction Setup:
-
Thaw the rabbit reticulocyte lysate and other kit components on ice.
-
In separate reaction tubes, set up the following conditions:
-
Control: Complete amino acid mixture with [³H]-Proline.
-
Aze incorporation: Amino acid mixture lacking proline, with [¹⁴C]-Aze.
-
Competition: Complete amino acid mixture with both [³H]-Proline and varying concentrations of non-radiolabeled Aze.
-
-
Add the mRNA template to each reaction tube.
-
Initiate the translation reaction by adding the reticulocyte lysate and incubating at 30°C for 60-90 minutes.[11]
-
-
Analysis of Protein Synthesis:
-
Stop the reactions by adding an equal volume of 2x Laemmli buffer.
-
Boil the samples for 5 minutes.
-
Separate the synthesized proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins.
-
Quantify the incorporation of radiolabel by densitometry or liquid scintillation counting of excised gel bands.
-
Cytotoxicity and Pro-inflammatory Response in Microglial Cells (BV2)
This protocol details methods to assess the cytotoxic and pro-inflammatory effects of Aze on BV2 microglial cells.
Materials:
-
BV2 microglial cells
-
DMEM with 10% FBS and penicillin/streptomycin
-
Azetidine-2-carboxylic acid (Aze)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Griess reagent
-
96-well plates
Procedure:
-
Cell Culture and Treatment:
-
Culture BV2 cells in DMEM with 10% FBS and antibiotics.
-
Seed cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with a range of Aze concentrations (e.g., 0, 125, 250, 500, 1000, 2000 µM) for various time points (e.g., 6, 12, 24 hours).[10]
-
-
MTT Assay for Cell Viability:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Griess Assay for Nitric Oxide Production:
-
After the treatment period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and standard.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration from a standard curve.
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Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of azetidine-2-carboxylic acid.
Caption: Mechanism of Azetidine-2-carboxylic Acid Toxicity.
Caption: Aze-induced Unfolded Protein Response Signaling.
Caption: General Experimental Workflow for Aze Studies.
Conclusion
Azetidine-2-carboxylic acid is a powerful research tool for investigating fundamental aspects of protein synthesis, folding, and cellular stress responses. Its ability to act as a proline analog and induce protein misfolding provides a controlled system for studying the mechanisms of proteotoxicity and the cellular machinery that maintains protein homeostasis. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to effectively utilize Aze in their studies, contributing to a deeper understanding of protein-related diseases and the development of novel therapeutic strategies.
References
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
